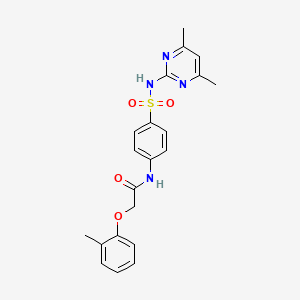

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide

Description

Properties

IUPAC Name |

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S/c1-14-6-4-5-7-19(14)29-13-20(26)24-17-8-10-18(11-9-17)30(27,28)25-21-22-15(2)12-16(3)23-21/h4-12H,13H2,1-3H3,(H,24,26)(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRCYEYHADVEBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

WAY-313309 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Chemistry: It is used as a reference compound in the study of voltage-gated sodium channel inhibitors.

Biology: It is employed in research to understand the role of sodium channels in cellular processes.

Medicine: It has potential therapeutic applications in the treatment of conditions related to sodium channel dysfunction, such as epilepsy and chronic pain.

Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery

Mechanism of Action

WAY-313309 exerts its effects by inhibiting voltage-gated sodium channels. These channels are essential for the generation and propagation of action potentials in neurons. By blocking these channels, WAY-313309 can modulate neuronal excitability and reduce the occurrence of abnormal electrical activity associated with various neurological disorders .

Comparison with Similar Compounds

Research Findings and Data

Comparative Reactivity and Stability

- Sulfonamide Stability : The 4,6-dimethylpyrimidin-2-yl group in the target compound enhances sulfonamide stability compared to analogs with methylpyrimidine (e.g., 8 ), as electron-donating methyl groups reduce hydrolysis susceptibility .

- Side-Chain Reactivity: The o-tolyloxy group’s ortho-methyl steric hindrance may reduce metabolic degradation compared to unsubstituted phenoxy analogs .

Biological Activity

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide, identified by its CAS number 328027-12-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 426.49 g/mol. The compound features a pyrimidine ring, a sulfamoyl group, and an o-tolyloxy acetamide moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 328027-12-9 |

| Molecular Formula | C21H22N4O4S |

| Molecular Weight | 426.49 g/mol |

| Purity | >98% (typical) |

| Storage Conditions | Sealed in dry, 2-8°C |

The biological activity of this compound has been attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound shows promising inhibitory effects on certain enzymes involved in disease pathways, particularly those related to cancer and viral infections.

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties against SARS-CoV-2 by inhibiting the main protease (Mpro) of the virus, showing binding affinities comparable to established antiviral drugs like Nirmatrelvir .

Antiviral Efficacy

Recent research has highlighted the antiviral potential of compounds related to this compound. A study demonstrated that similar structures exhibit significant binding affinities to the SARS-CoV-2 Mpro enzyme with binding energies ranging from -7.33 kcal/mol to -6.54 kcal/mol .

Cancer Research

In vitro studies have indicated that this compound may inhibit cell proliferation in various cancer cell lines. The mechanism involves the modulation of signaling pathways that regulate cell cycle progression and apoptosis .

Case Study 1: Inhibition of Viral Replication

A derivative of the compound was tested for its ability to inhibit viral replication in human cell lines infected with SARS-CoV-2. The results showed a dose-dependent reduction in viral load, with an IC50 value indicating effective inhibition at low concentrations .

Case Study 2: Antitumor Activity

In another study focusing on cancer therapy, the compound was evaluated against breast cancer cells. The results indicated that it significantly reduced cell viability and induced apoptosis through caspase activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.